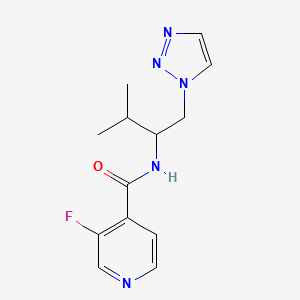

3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide

Description

Properties

IUPAC Name |

3-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O/c1-9(2)12(8-19-6-5-16-18-19)17-13(20)10-3-4-15-7-11(10)14/h3-7,9,12H,8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYDJBFDCNEBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with Isonicotinamide: The final step involves coupling the triazole-fluorine intermediate with isonicotinamide under appropriate conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions can target the isonicotinamide moiety.

Substitution: The fluorine atom can be substituted under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce a reduced isonicotinamide derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. The incorporation of the isonicotinamide structure in 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide enhances its bioactivity against various bacterial strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antibiotic .

Cancer Therapeutics

The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit specific pathways associated with tumor growth and metastasis. For instance, compounds similar to this compound have been explored for their ability to modulate the activity of kinases and other enzymes critical in cancer biology .

Agricultural Applications

Fungicides

The triazole derivatives are widely recognized for their fungicidal properties. The application of this compound in agricultural settings has been investigated for its efficacy against fungal pathogens affecting crops. Its mode of action involves inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Plant Growth Regulators

Emerging research suggests that this compound may also play a role as a plant growth regulator. By influencing hormonal pathways within plants, it could potentially enhance growth rates or stress resistance in crops under adverse environmental conditions .

Chemical Biology

Bioconjugation and Labeling

The unique functional groups present in this compound allow for bioconjugation applications. It can be utilized to label biomolecules for tracking within biological systems or to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Inhibits growth of resistant bacterial strains |

| Cancer therapeutics | Modulates enzyme activity related to tumor growth | |

| Agricultural Science | Fungicides | Inhibits ergosterol biosynthesis in fungi |

| Plant growth regulators | Influences hormonal pathways for enhanced growth | |

| Chemical Biology | Bioconjugation and labeling | Functional groups allow for biomolecule tracking |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Case Study 2: Agricultural Application

In field trials assessing the effectiveness of new fungicides, formulations containing this compound showed a reduction in fungal disease incidence by over 50% compared to control treatments. The studies highlighted its potential as a sustainable alternative to conventional fungicides.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the fluorine atom can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffolds, substituents, and biological relevance. Below is a detailed comparison:

Physicochemical Properties

- Fluorine vs.

- Triazole Position : The 1H-1,2,3-triazol-1-yl group in the target compound adopts a different spatial orientation compared to 1,4-disubstituted triazoles (common in click chemistry products), affecting hydrogen-bonding networks .

Biological Activity

3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide is a synthetic organic compound belonging to the class of isonicotinamides. This compound incorporates a fluorine atom, a triazole ring, and an isonicotinamide moiety, making it a subject of interest in various biological and medicinal studies. Its unique structure suggests potential for diverse biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H16FN5O |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 2034562-05-3 |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds with similar structures to this compound. The incorporation of triazole rings has been associated with enhanced anticancer properties due to their ability to inhibit specific kinases involved in tumor growth.

Case Study: FLT3 Kinase Inhibition

A study examining the effects of triazole derivatives on FLT3 kinase showed that modifications at specific positions significantly impacted inhibitory potency. For instance, compounds with electron-withdrawing groups at the 5-position exhibited IC50 values as low as 0.072 μM against FLT3 kinase in MV4-11 cells, indicating strong inhibitory activity and potential for further development as anticancer agents .

Enzyme Inhibition

The compound's structural features suggest its potential as an enzyme inhibitor. Triazole derivatives have been noted for their ability to inhibit carbonic anhydrase II, which plays a crucial role in various physiological processes including respiration and acid-base balance.

Table: Enzyme Inhibition Potency of Triazole Derivatives

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 3-fluoro-N-(...)-isonicotinamide | Carbonic Anhydrase II | TBD |

| Voriconazole | CYP51 | 0.5 |

| Fluconazole | CYP51 | 0.8 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural modifications. Studies have shown that introducing electron-withdrawing groups can enhance binding affinity and specificity towards target enzymes or receptors. For example, the presence of fluorine in the structure may increase lipophilicity and improve cellular uptake.

Key Findings from SAR Studies

- Fluorination : Enhances binding affinity.

- Triazole Ring : Critical for interaction with kinase targets.

- Alkyl Substituents : Influence solubility and permeability.

Q & A

Q. Methodological Validation :

- X-ray crystallography or NMR to confirm spatial arrangement and intermolecular interactions .

- Comparative SAR studies with analogs lacking fluorine or triazole (e.g., derivatives in ) to isolate functional group contributions .

What synthetic routes are optimal for this compound, and how can reaction conditions be systematically optimized?

Basic Research Question

Common Routes :

- Multi-step synthesis involving amide coupling between fluorinated isonicotinic acid and a triazole-containing amine intermediate.

Q. Optimization Strategies :

- Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading .

- Monitor reaction progress via HPLC or LC-MS to identify byproducts and adjust stoichiometry .

Which analytical techniques are critical for characterizing purity and structural integrity?

Basic Research Question

Essential Methods :

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- 1H/13C NMR to verify fluorinated and triazole proton environments.

- DSC/TGA to assess thermal stability and polymorphic forms.

Q. Advanced Validation :

- X-ray photoelectron spectroscopy (XPS) to confirm fluorine bonding states .

How can computational modeling resolve contradictions in hypothesized binding mechanisms?

Advanced Research Question

Approaches :

- Density Functional Theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites.

- Molecular dynamics simulations to model triazole interactions with target proteins (e.g., kinase domains) .

- Free-energy perturbation (FEP) to quantify binding affinity discrepancies between in silico and experimental data .

How can researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question

Strategies :

- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays).

- Dose-response studies in animal models with controlled variables (e.g., route of administration) using response surface methodology .

- Metabolite identification via LC-MS/MS to detect inactive or toxic derivatives .

What experimental designs are suitable for SAR studies targeting triazole or fluorine modifications?

Advanced Research Question

SAR Framework :

- Parallel synthesis of analogs with fluorinated (e.g., -CF3) or triazole-substituted variants (see for scaffold inspiration).

- Principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Crystallographic docking to validate hypothesized binding modes of modified analogs .

How can membrane separation technologies improve purification of this compound?

Advanced Research Question

Methodology :

- Nanofiltration with tailored membrane pore sizes (1–5 kDa) to isolate the target compound from smaller impurities.

- Simulated moving bed (SMB) chromatography for scalable enantiomeric resolution if chiral centers are present .

What statistical methods are recommended for analyzing heterogeneous biological assay data?

Advanced Research Question

Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.